![molecular formula C22H23N7O2 B2454898 N-(2-(4-(4-phénylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)furan-2-carboxamide CAS No. 1021094-64-3](/img/structure/B2454898.png)

N-(2-(4-(4-phénylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

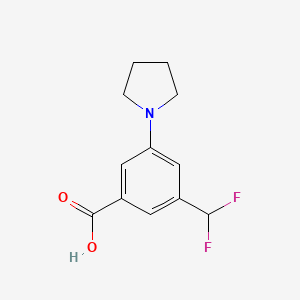

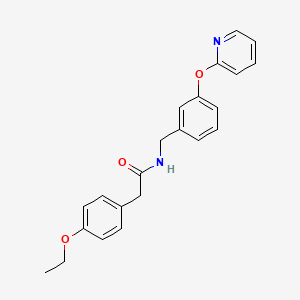

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a chemical compound that has captured the interest of many researchers due to its unique structural properties and potential applications in various scientific fields. This compound exhibits a complex molecular structure that integrates different functional groups, contributing to its versatile chemical behavior.

1. Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step procedures. Key steps might include:

The initial formation of the pyrazolo[3,4-d]pyrimidin scaffold through a cyclization reaction.

Subsequent attachment of the phenylpiperazine group to the pyrazolo[3,4-d]pyrimidin nucleus via nucleophilic substitution.

Coupling of the resulting intermediate with an ethyl linker, followed by the incorporation of furan-2-carboxamide.

Conditions for these reactions often involve the use of appropriate solvents, temperature control, and specific catalysts to ensure high yield and purity.

2. Industrial Production Methods

In an industrial context, the synthesis of this compound would likely be streamlined to optimize cost, efficiency, and safety. Processes might include automated multi-step synthesis using continuous flow reactors, which allow for precise control of reaction parameters and improved scalability. Quality control measures would be implemented to maintain consistency and purity of the final product.

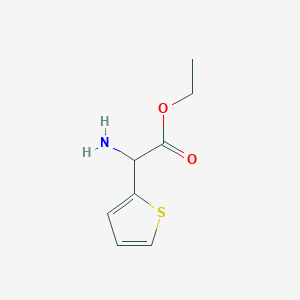

1. Types of Reactions

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions such as:

Oxidation: Conversion of specific functional groups to oxides or ketones.

Reduction: Reduction of double bonds or other reducible groups.

Substitution: Nucleophilic or electrophilic substitution at aromatic or heteroaromatic positions.

2. Common Reagents and Conditions

Typical reagents for these reactions include:

Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reducing agents such as lithium aluminum hydride or sodium borohydride.

Nucleophiles like amines or thiols for substitution reactions.

3. Major Products Formed

The major products from these reactions would vary depending on the starting conditions but might include hydroxylated derivatives, reduced forms, or substituted aromatic/heteroaromatic compounds.

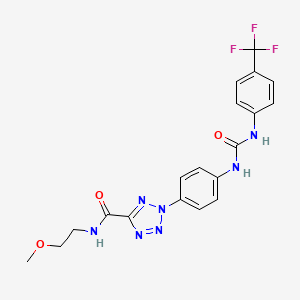

Applications De Recherche Scientifique

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several noteworthy applications in scientific research:

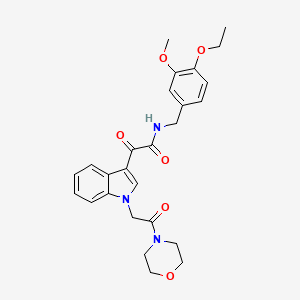

Chemistry: : Used as a precursor in the synthesis of more complex molecules or as a model compound to study reaction mechanisms.

Biology: : Employed in the development of biochemical assays or as a tool to investigate cellular processes.

Medicine: : Potential candidate for drug development, with research focusing on its pharmacological properties and therapeutic potential.

Industry: : Utilized in the manufacture of specialized materials or as an additive in various chemical products.

Mécanisme D'action

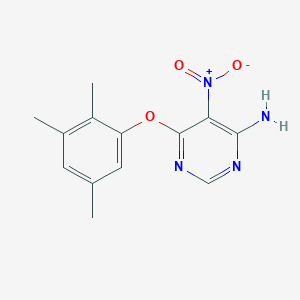

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE) , which can modulate acetylcholine to some extent, enhancing cognition functions .

Mode of Action

This compound acts as an inhibitor of AChE . It interacts with AChE, preventing it from breaking down acetylcholine in the synaptic cleft . The compound’s mode of action was confirmed by molecular docking studies . The kinetic study indicated that this compound is a mixed-type inhibitor , exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This is particularly relevant in the context of Alzheimer’s disease (AD), where a deficiency in acetylcholine is believed to contribute to cognitive impairment .

Result of Action

The inhibition of AChE by this compound can lead to an improvement in cognitive function, as seen in the context of AD . By preventing the breakdown of acetylcholine, this compound can help alleviate the symptoms of diseases characterized by a deficiency in acetylcholine .

Analyse Biochimique

Biochemical Properties

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide interacts with acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of acetylcholine in the brain . The compound exhibits inhibitory activity against AChE, making it a potential therapeutic agent for conditions like AD where cholinergic deficiency is observed .

Cellular Effects

In cellular processes, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide’s inhibitory effect on AChE can influence cell function. By inhibiting AChE, the compound can potentially increase the level of acetylcholine, a neurotransmitter that plays a key role in memory and learning .

Molecular Mechanism

At the molecular level, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects through binding interactions with AChE. The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Temporal Effects in Laboratory Settings

Its inhibitory activity against AChE suggests potential long-term effects on cellular function, particularly in the context of neurodegenerative diseases like AD .

Metabolic Pathways

As an AChEI, the compound likely interacts with enzymes involved in the metabolism of acetylcholine .

Comparaison Avec Des Composés Similaires

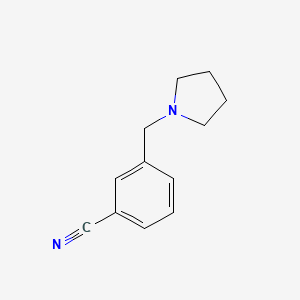

Compared to other compounds with similar structures, N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to:

Unique functional group arrangement, enhancing its reactivity and interaction potential.

Specific activity profile, which can be more favorable in certain applications.

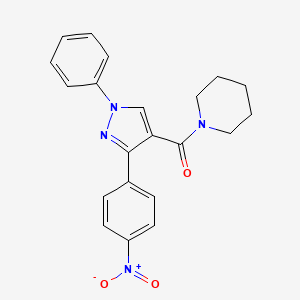

Similar Compounds

4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

N-(2-(4-(phenylmethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Got any more brain teasers for me?

Propriétés

IUPAC Name |

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O2/c30-22(19-7-4-14-31-19)23-8-9-29-21-18(15-26-29)20(24-16-25-21)28-12-10-27(11-13-28)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJLBEWEKNOBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2454817.png)

![3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2454820.png)

![4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2454824.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454833.png)